molecular formula C11H13NO6 B8321980 3-Acetoxy-6-methoxy-2-(methoxycarbonyl)methoxypyridine

3-Acetoxy-6-methoxy-2-(methoxycarbonyl)methoxypyridine

Cat. No. B8321980
M. Wt: 255.22 g/mol
InChI Key: IGAUKEGYVJBWHX-UHFFFAOYSA-N
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Patent
US06537948B1

Procedure details

A boron trifluoride diethyl etherate is added to a mixture of 3-amino-6-methoxy-2-(methoxycarbonyl)methoxypyridine, 1,2-dimethoxyethane and dichloromethane dropwise at −10° C. After mixing for 10 minutes at the same temperature, a solution of t-butyl nitrite in 1,2-dimethoxyethane is added to the reaction solution dropwise at −5° C. or lower. After mixing for 30 minutes at the same temperature, n-pentane is poured into the mixture. The lower layer of two separated layers is dissolved in acetic anhydride, and the mixture is stirred for 1 hour at 80° C. The solvent is distilled off, then, the resulted residue is subjected to silica gel chromatography to obtain 3-acetoxy-6-methoxy-2-(methoxycarbonyl)methoxypyridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-amino-6-methoxy-2-(methoxycarbonyl)methoxypyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
B(F)(F)F.[CH3:5][CH2:6][O:7][CH2:8][CH3:9].NC1[C:12]([O:19][CH2:20][C:21]([O:23][CH3:24])=[O:22])=[N:13][C:14]([O:17][CH3:18])=[CH:15]C=1.ClCCl.N(OC(C)(C)C)=[O:29]>COCCOC.C(OC(=O)C)(=O)C.CCCCC>[C:6]([O:7][C:8]1[C:12]([O:19][CH2:20][C:21]([O:23][CH3:24])=[O:22])=[N:13][C:14]([O:17][CH3:18])=[CH:15][CH:9]=1)(=[O:29])[CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
3-amino-6-methoxy-2-(methoxycarbonyl)methoxypyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=NC(=CC1)OC)OCC(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 1 hour at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After mixing for 10 minutes at the same temperature
Duration
10 min
ADDITION
Type
ADDITION
Details
is poured into the mixture
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)OC=1C(=NC(=CC1)OC)OCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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